1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
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Overview
Description
1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a useful research compound. Its molecular formula is C22H22ClN3O2 and its molecular weight is 395.89. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine and its derivatives have shown promise in the field of antibacterial research. For instance, compounds with the oxadiazole nucleus, similar to the one , were found to be moderate inhibitors with relatively more activity against Gram-negative bacterial strains. A specific compound, bearing a 2-methylphenyl group, was identified as the most active growth inhibitor of various bacterial strains including Salmonella typhi, Escherichia coli, and Staphylococcus aureus (Iqbal et al., 2017).
Anticancer Potential
Research in the realm of cancer treatment has also explored compounds with structures similar to this compound. A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. Some derivatives exhibited low IC50 values, indicating strong anticancer potential relative to known anticancer drugs (Rehman et al., 2018).
Neuropathic Pain Management
Another area of interest is neuropathic pain management. Phenyl-1,2,4-oxadiazole derivatives, akin to the chemical structure , have been synthesized and evaluated for anti-allodynic activity. A specific compound demonstrated significant efficacy in suppressing formalin-induced flinching and attenuating mechanical allodynia in neuropathic rats, suggesting potential as a treatment for neuropathic pain (Cao et al., 2019).
Alzheimer’s Disease Research
The search for new drug candidates for Alzheimer’s disease has led to the synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide. These compounds were evaluated for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, a target in Alzheimer’s disease treatment (Rehman et al., 2018).
Mechanism of Action
Target of Action
The compound contains an oxadiazole ring, which is a heterocyclic compound. Oxadiazole derivatives have been reported to possess a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antitumor, and antiviral effects . .
Mode of Action
The mode of action of oxadiazole derivatives can vary greatly depending on the specific compound and its targets. Some oxadiazole derivatives work by inhibiting key enzymes in biochemical pathways .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Some oxadiazole derivatives have been found to inhibit the cyclooxygenase pathways, which are involved in inflammation and pain .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Some oxadiazole derivatives have been found to have anti-inflammatory and analgesic activities .
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c23-19-9-5-4-8-18(19)15-21(27)26-12-10-16(11-13-26)14-20-24-22(25-28-20)17-6-2-1-3-7-17/h1-9,16H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNDMZMDDRPEEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NC(=NO2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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